Unii-3PG6BD24LT

Description

Unii-3PG6BD24LT (CAS 1046861-20-4) is a halogenated phenylboronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structure features a phenyl ring substituted with bromine, chlorine, and a boronic acid group, contributing to its unique physicochemical and pharmacokinetic properties. Key characteristics include:

| Property | Value/Description |

|---|---|

| Log P (XLOGP3) | 2.15 |

| Solubility | 0.24 mg/mL (0.00102 mol/L) |

| GI Absorption | High |

| BBB Permeability | Yes |

| Synthetic Accessibility | Moderate (Score: 2.07) |

| PAINS/Brenk Alerts | 0.0/1.0 |

The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran/water at 75°C .

Properties

Molecular Formula |

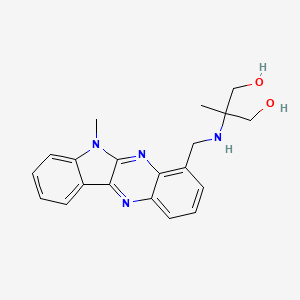

C20H22N4O2 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

2-methyl-2-[(6-methylindolo[3,2-b]quinoxalin-4-yl)methylamino]propane-1,3-diol |

InChI |

InChI=1S/C20H22N4O2/c1-20(11-25,12-26)21-10-13-6-5-8-15-17(13)23-19-18(22-15)14-7-3-4-9-16(14)24(19)2/h3-9,21,25-26H,10-12H2,1-2H3 |

InChI Key |

RYGDVBGJMJZVEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)(CO)NCC1=C2C(=CC=C1)N=C3C4=CC=CC=C4N(C3=N2)C |

Synonyms |

2-methyl-2-((6-methyl-6H-indolo(2,3-b)quinoxaline-4-yl)methylamino)-1,3-propanediol NCA 0424 NCA0424 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings:

Substituent Positioning: this compound’s bromine and chlorine substituents likely occupy positions that balance steric hindrance and electronic effects, optimizing its BBB permeability compared to analogs with ortho-substituted halogens (e.g., 6-bromo-2,3-dichlorophenyl variant) .

Molecular Weight and Solubility :

- The dichloro-substituted analog (270.28 g/mol) has higher molecular weight and likely lower solubility than this compound, aligning with its increased halogen content .

Synthetic Complexity :

- This compound’s synthetic route avoids multi-halogenation steps required for analogs like the 2,3-dichloro derivative, enhancing its synthetic accessibility (score: 2.07 vs. >3 for complex analogs) .

However, its lack of PAINS alerts (0.0) suggests lower promiscuity in biological assays compared to some analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.